molecular formula C11H23NO B13185762 1-(2-Aminoethyl)-4-(propan-2-yl)cyclohexan-1-ol

1-(2-Aminoethyl)-4-(propan-2-yl)cyclohexan-1-ol

Cat. No.: B13185762
M. Wt: 185.31 g/mol
InChI Key: ARWAFQIZKPEBNZ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(2-Aminoethyl)-4-(propan-2-yl)cyclohexan-1-ol involves several steps, typically starting with the preparation of the cyclohexanol ring, followed by the introduction of the aminoethyl and propan-2-yl groups. Common synthetic routes include:

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Aminoethyl)-4-(propan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Aminoethyl)-4-(propan-2-yl)cyclohexan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-4-(propan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the cyclohexanol ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

1-(2-Aminoethyl)-4-(propan-2-yl)cyclohexan-1-ol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural configuration, which can lead to different chemical and biological properties compared to its isomers.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-(2-aminoethyl)-4-propan-2-ylcyclohexan-1-ol

InChI

InChI=1S/C11H23NO/c1-9(2)10-3-5-11(13,6-4-10)7-8-12/h9-10,13H,3-8,12H2,1-2H3

InChI Key

ARWAFQIZKPEBNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)(CCN)O

Origin of Product

United States

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